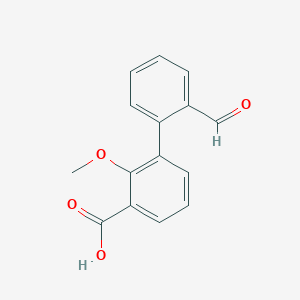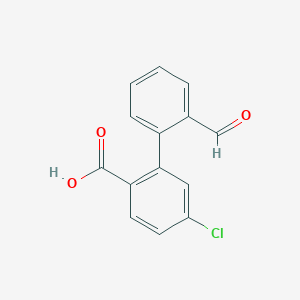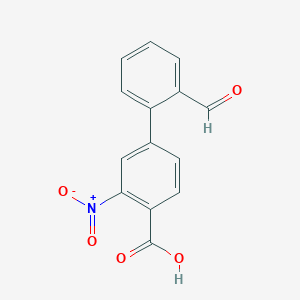
3-(3-Formylphenyl)-5-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is a type of organic compound which has a wide range of applications in scientific research. It is a derivative of benzoic acid, which is commonly found in various fruits and vegetables, and is used as a preservative in the food industry. This compound is synthesized by an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The product is a white, crystalline solid with a melting point of 140-141°C. This compound has many useful properties, such as its solubility in water and its stability under various conditions. It also has a variety of applications in scientific research, including biochemical and physiological studies, as well as in lab experiments.
作用机制
The mechanism of action of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is not yet fully understood. However, it is thought to interact with proteins in the body, which can affect their structure and function. It is believed that this compound can bind to the active sites of enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) are not yet fully understood. However, it is thought to affect the structure and function of proteins in the body, as it can bind to their active sites. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function. Furthermore, this compound can interact with enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions.
实验室实验的优点和局限性
The advantages of using 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) in lab experiments include its solubility in water and its stability under various conditions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions. However, this compound is not suitable for use in drug dosage and drug side effects studies, as its effects on the body are not yet fully understood.
未来方向
The future directions for 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) research include further studies on its biochemical and physiological effects, as well as its potential applications in drug dosage and drug side effects studies. Additionally, further research should be conducted to determine the exact mechanism of action of this compound and to develop methods for synthesizing it in larger quantities. Finally, further research should be conducted to explore its potential applications in other areas, such as biotechnology and medicine.
合成方法
The synthesis of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is achieved via an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature. The product is a white, crystalline solid with a melting point of 140-141°C.
科学研究应用
3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) has a variety of applications in scientific research. It is used in biochemical and physiological studies, as it is a useful probe for analyzing the structure and function of proteins. It is also used in research related to enzyme kinetics, as it can be used to study the rates of enzyme-catalyzed reactions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions.
属性
IUPAC Name |
3-(3-formylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZYXYDNMGUCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688870 |
Source


|
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-30-6 |
Source


|
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














